2-Methoxyethanol
Overview
Description
Mechanism of Action
Target of Action
2-Methoxyethanol, also known as methyl cellosolve, is primarily used as a solvent . It is known to have toxic effects on various proliferating tissues, particularly the hematopoietic and lymphatic organs, the seminiferous epithelium in the testes, and embryonic and fetal tissue in utero .
Mode of Action
The mode of action of this compound involves its conversion by alcohol dehydrogenase into methoxyacetic acid, which is the substance that causes the harmful effects . Both ethanol and acetate have a protective effect .
Biochemical Pathways
The methoxyacetate, a product of the conversion of this compound, can enter the Krebs cycle where it forms methoxy citrate . This indicates that this compound affects the Krebs cycle, a crucial biochemical pathway in the body’s energy production.
Pharmacokinetics
The pharmacokinetics of this compound involves its oxidation by alcohol dehydrogenase to yield methoxyacetic acid . Most of this substance is excreted in the urine .
Result of Action
The action of this compound results in toxic effects on various tissues, particularly those that are proliferating . It is known to cause damage to the bone marrow and testicles . It can also produce malformations and hematological effects such as pancytopenia .
Action Environment
This compound is stable in water but will readily react with many other organic or acid compounds . It evaporates when exposed to air and dissolves completely in water . Material released to the water or soil will evaporate when exposed to air . In the air, it will break down into other chemicals within a couple of days to a week . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Methoxyethanol plays a role in various biochemical reactions. It can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . In organometallic chemistry, it is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II). During these reactions, this compound acts as a source of hydride and carbon monoxide .
Cellular Effects
This compound is known to be toxic to the bone marrow and testicles . Workers exposed to high levels are at risk for granulocytopenia, macrocytic anemia, oligospermia, and azoospermia . The toxicity of this compound is due to its metabolite, methoxyacetic acid, which causes the harmful effects .
Molecular Mechanism
The primary metabolic pathway of this compound involves its transformation into 2-methoxyacetic acid, which is subsequently further metabolized into formic acid and carbon dioxide . These processes govern the biochemical and physiological effects of this compound .
Temporal Effects in Laboratory Settings
The Raman spectrum of jet-cooled, nearly monoconformational this compound reveals a strong, aggregation-sensitive resonance in the backbone stretching region and pronounced chirality-dependent dimerisation effects in the OH stretching region .
Dosage Effects in Animal Models
In animal models, this compound has been shown to produce embryotoxic effects . The effects of this compound vary with different dosages. For instance, in a study conducted on rats, it was found that this compound induced spermatotoxicity, hematotoxicity, and hepatotoxicity .
Metabolic Pathways
As mentioned earlier, the primary metabolic pathway of this compound involves its transformation into 2-methoxyacetic acid, which is subsequently further metabolized into formic acid and carbon dioxide .
Transport and Distribution
The solubility of this compound in water and its relatively low vapor pressure could result in its build-up in water in the absence of degradation .
Preparation Methods
2-Methoxyethanol can be synthesized through the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer:
C2H5O++CH3OH→C3H8O2+H+
Industrial production methods often involve the reaction of ethylene oxide with methanol under acidic conditions . Another method includes the hydrogenation of dimethyl oxalate using copper-based zirconia catalysts, which can yield this compound with a high degree of selectivity .
Chemical Reactions Analysis
2-Methoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxyacetic acid.
Reduction: It can act as a reducing agent in certain organometallic reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids for protonation, bases for deprotonation, and various catalysts to facilitate the reactions. Major products formed from these reactions include methoxyacetic acid and various organometallic complexes .
Scientific Research Applications
2-Methoxyethanol is widely used in scientific research and industrial applications:
Chemistry: It is used as a solvent for varnishes, dyes, and resins. It is also employed in the synthesis of organometallic complexes such as Vaska’s complex.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used as a solvent in the formulation of certain pharmaceuticals.
Industry: It is used as an additive in airplane deicing solutions and as a solvent in various industrial processes .
Comparison with Similar Compounds
2-Methoxyethanol is similar to other glycol ethers such as ethylene glycol monomethyl ether and ethylene glycol monoethyl ether. it is unique in its specific applications and its ability to dissolve a wide range of chemical compounds. Similar compounds include:
- Ethylene glycol monomethyl ether
- Ethylene glycol monoethyl ether
- Diethylene glycol monomethyl ether
These compounds share similar solvent properties but differ in their specific industrial and research applications .
Properties
IUPAC Name |
2-methoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFRZJHXBZDAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2, Array | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3415 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-74-4, Array | |
Record name | Polyethylene glycol monomethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9004-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxyethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024182 | |
Record name | 2-Methoxyethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol monomethyl ether appears as a clear colorless liquid. Flash point of 110 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3415 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanol, 2-methoxy- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Methoxyethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/133 | |
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Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/103 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl Cellosolve | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
257 °F at 768 mmHg (NTP, 1992), 124.1 °C, 125 °C, 256 °F | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3415 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methoxyethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02806 | |
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Record name | 2-METHOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/103 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl Cellosolve | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
107 °F (NTP, 1992), 41.7 °C, 42 °C closed cup, 120 °C open cup, Flash point 40 °C (104 °F) - closed cup, 39 °C c.c., 102 °F | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3415 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methoxyethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/133 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-METHOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/103 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl Cellosolve | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, acetone, dimethylformamide, Miscible with hydrocarbons, alcohols, ketones, glycols, Solubility in water: miscible, Miscible | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3415 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methoxyethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02806 | |
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Record name | 2-METHOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl Cellosolve | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.966 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9647 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal, Relative density (water = 1): 0.96, 0.96 | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3415 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-METHOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/103 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl Cellosolve | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.62 (Air = 1), Relative vapor density (air = 1): 2.6 | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3415 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
6.2 mmHg at 68 °F ; 10 mmHg at 71.6 °F (NTP, 1992), 9.5 [mmHg], 9.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.83, 6 mmHg | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3415 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methoxyethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/133 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-METHOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/103 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl Cellosolve | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Cell death was analyzed in neurulating mouse embryos after in vivo doses of 2-methoxyethanol (2-ME) that produce anterior neural tube defects. Characterization of 2-ME-induced cell death was performed by evaluating: (1) vital fluorochrome staining in whole embryos applying confocal laser scanning microscopy; (2) characteristics of cell debris in conventional histological sections revealed by light microscopy; and (3) Apoptag in situ immunohistochemical staining for apoptosis using light microscopy. ...Physiological cell death in control embryos primarily occurred in the neural crest region during neural fold elevation. Embryos exposed to 2-ME had expanded areas of cell death in the neural crest and also new areas of cell death in medial regions of the anterior neural tube. Both physiological and 2-ME-induced embryonic cell death had morphological, immunohistochemical, and fluorochrome staining characteristics of apoptosis. When fluorescence data from confocal microscopic analysis of vital fluorochrome-stained embryos were analyzed, a dose-dependent increase was found in embryos exposed to 2-ME. Similar results were obtained when cell death was analyzed in either conventional histological sections or sections prepared for immunohistochemical detection of apoptosis., A mechanistic role for Ca2+ has been promoted. .../It was/ observed that a Ca2+ channel blocker afforded protection against 2-ME induced pachytene spermatocyte cell death. /It was/ hypothesized that 2-ME induces spermatocyte apoptosis in both the rat and guinea pig, and activates or induces an endogenous endonuclease. An increase in intracellular Ca2+ is thought by many to be the trigger for endonuclease activation/induction and subsequent apoptotic cell death., Metabolites /of ethylene glycol monoethyl ether/ such as 2-methoxyethanol (2-ME) ...induce testicular toxicity. They may cause testicular atrophy, decreased sperm motility, and an increased incidence of abnormal sperm. Most likely, the metabolism of monoalkyl glycol ethers occurs via alcohol and aldehyde dehydrogenases, leading to the formation of methoxyacetic acid (MAA). MAA is believed to be the ultimate toxic metabolite of 2-ME. However, methoxyacetaldehyde (MALD), an intermediate metabolite of 2-ME,can also produce testicular lesions. Although the site of action was thought to be upon the late spermatocyte, it now appears that the Sertoli cells are the prime target for 2-ME. It is unclear whether the mechanism of testicular toxicity of 2-ME induces germ cell death by interfering with interregulating signal transduction pathways within either Sertoli cells or germ cells, causing a disruption of cell-to-cell communication., Once oxidized to 2-methoxyacetic acid (2-MAA), 2-ME is teratogenic in all species tested. Upon single administration at 0800 hr, gestation day (gd) 8 (copulation plug + = gd 0) was most sensitive to induction of /exencephaly/. In this study, the effects of 2-ME/2-MAA on brain differentiation were assessed soon after gd 8 treatment. Physiological cell death (CD) in control embryos and chemically-enhanced CD were compared by Nile blue sulfate staining (4, 8, 12 hr after 2-ME; 0, 250 or 325 mg/kg). Its intensity in fore-, mid- and hindbrain was scored as scattered, moderate or intense. These CD patterns were confirmed by propidium iodide fluorescence staining. The most consistent CD staining was observed 8 hr after 325 mg 2-ME/kg. In controls, scattered CD was apparent in the pros-, mes- and rhombencephalon, while moderate to intense CD appeared uniformly in the caudal rim of the open forebrain and along its midline when closure was occurring. In 2-ME exposed embryos, CD patterns in the forebrain were comparable to those in controls. However, CD in the mid- and hindbrains was markedly increased. Moderate to intense CD in about half of the embryos was observed in the mes- and rhombencephalon. Rhombomeres 1-3 and the dorsal lateral neural tube were particularly remarkable in their staining intensity. Neural tube closure status and brain morphology (250 mg 2-ME/kg) were evaluated on gd 9.25 and gd 10.25. The mean somite number was unaffected by 2-ME treatment. However, in control embryos the neuropores were closed in all but 1 of 119 embryos, while in 23% (35 of 142; 82% of litters) of 2-ME embryos they were patent, and 8% (11 of 133; 36% of litters) still had that condition on gd 10.25. For comparison other pregnancies progressed to gd 18 when 12% of the live fetuses (in 40% of litters) had EX. There were also numerous morphological differences from developmental-age-matched controls consistent with 2-MAA-induced embryotoxicity, which caused developmental delay. Its incidence on gd 9.25 was five times higher (embryos) and affected twice as many litters as in concurrent controls. On gd 10.25 twice as many embryos as in control litters still displayed this differentiation delay phenomenon., For more Mechanism of Action (Complete) data for 2-METHOXYETHANOL (16 total), please visit the HSDB record page. | |
Record name | 2-METHOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
109-86-4, 32718-54-0 | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3415 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methoxyethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxyethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109864 | |
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Record name | 2-Methoxyethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02806 | |
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Record name | 2-METHOXYETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanol, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Methoxyethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methoxyethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1L6XWI56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-METHOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/103 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethanol, 2-methoxy- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KL581E98.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-121.2 °F (NTP, 1992), -85.1 °C, -85 °C, -121 °F | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3415 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methoxyethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-METHOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/97 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE GLYCOL MONOMETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0061 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHOXYETHANOL (METHYL CELLOSOLVE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/103 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl Cellosolve | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0401.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known toxicological effects of 2-methoxyethanol?
A1: this compound exposure has been linked to several adverse effects, particularly in the testes. Studies in rats have shown that this compound causes dose-dependent pathological damage to the testes, leading to decreased testis weight and increased urinary creatine excretion, a sensitive marker of testicular damage []. Additionally, research indicates that this compound can induce congestion and dilatation in the main maternal vessel of the mouse placenta, potentially leading to embryonic hemorrhage and developmental issues [].
Q2: How does this compound affect spermatozoa?
A2: Research suggests that this compound can induce oxidative stress in spermatozoa, a major cause of spermatozoa dysfunction []. Animal studies using mice models have demonstrated that exposure to this compound can lead to a decrease in spermatozoa concentration []. Interestingly, administration of lycopene, a potent antioxidant, has been shown to mitigate these negative effects, increasing the percentage of spermatozoa with normal morphology in mice exposed to this compound [].
Q3: What is the mechanism behind this compound's testicular toxicity?
A3: While the exact mechanism is not fully elucidated, this compound is metabolized to 2-methoxyacetic acid, which is considered the primary toxic metabolite responsible for testicular damage []. This metabolite is thought to disrupt Sertoli cell function, crucial for spermatogenesis, potentially by inducing oxidative stress and altering lipid metabolism [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C3H8O2, and its molecular weight is 76.09 g/mol.
Q5: What are the common applications of this compound?
A5: this compound is widely used as a solvent in various industrial applications due to its ability to dissolve a wide range of substances. It is commonly found in paints, varnishes, inks, dyes, and cleaning products []. Additionally, this compound is used in the manufacturing of resins, adhesives, and as a component in some pharmaceutical formulations [].
Q6: How does the presence of this compound affect the properties of binary mixtures?
A6: The addition of this compound to other solvents significantly impacts the physicochemical properties of the resulting mixtures. For instance, studies on binary mixtures of this compound with aliphatic alcohols (C1-C8) have revealed widely varying excess molar volumes, ranging from negative to large positive values, depending on the alcohol's size []. These variations indicate complex intermolecular interactions, including hydrogen bonding and steric effects, which influence the mixture's physical properties [].
Q7: Can you elaborate on the dielectric behavior of this compound in binary mixtures?
A7: Research on the dielectric behavior of this compound in binary mixtures, particularly with 1,2-dimethoxyethane, shows a non-linear dependence of dielectric properties on temperature and mixture composition []. This non-linearity suggests the formation of solvent-cosolvent complexes stabilized by dipolar interactions and hydrogen bonding, influencing the overall dielectric constant of the mixture []. These findings are crucial for understanding the solvation properties and electrochemical behavior of this compound-containing solutions.
Q8: Can this compound be used in the synthesis of other chemicals?
A8: Yes, this compound can be a valuable reagent in organic synthesis. For example, a recent study showcased a metal-free strategy for synthesizing methylene-bridged bis-1,3-dicarbonyl compounds and tetra-substituted pyridine derivatives using this compound as a reactant []. This reaction pathway highlights the potential of this compound in developing sustainable and efficient synthetic methodologies.
Q9: What is the role of this compound in the fabrication of perovskite solar cells?
A9: Research has explored the use of this compound as a processing solvent in the fabrication of methylammonium lead halide perovskite solar cells []. The higher volatility of this compound compared to traditional solvents like N,N-dimethylformamide allows for faster drying and formation of smaller perovskite crystals. This morphology modification leads to improved surface coverage, reduced leakage current, and enhanced power conversion efficiency in the resulting solar cells [].
Q10: Does this compound pose any environmental risks?
A10: As with many industrial chemicals, the release of this compound into the environment raises concerns. While research specifically addressing its ecotoxicological effects is limited in the provided abstracts, it is crucial to acknowledge its potential impact. Studies on similar glycol ethers highlight their potential to contaminate water sources and affect aquatic life []. Therefore, responsible handling, use, and disposal of this compound are crucial to minimize its environmental footprint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.